molecular formula C19H15Br2N3O4 B2479830 (E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 522655-81-8

(E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Cat. No.: B2479830
CAS No.: 522655-81-8
M. Wt: 509.154
InChI Key: KMBUQSUTPKNXBW-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide (CAS 522655-81-8) is a complex organic molecule of significant interest in biomedical research. This compound features distinct functional groups, including cyano, bromo, ether, and nitro, which confer unique chemical properties and versatility in organic synthesis . Recent studies have highlighted its potential as a selective inhibitor of Protein Kinase C (PKC), a critical enzyme in cellular signaling pathways . Research indicates promising activity in preclinical models, where it has been shown to significantly reduce the proliferation of cancer cell lines, such as melanoma and lung carcinoma, suggesting a mechanism of action via the modulation of PKC-dependent signaling pathways . Furthermore, investigations in models of inflammatory diseases like rheumatoid arthritis have demonstrated that this compound can lead to a decrease in the production of pro-inflammatory cytokines, including TNF-α and IL-6 . With a molecular formula of C19H15Br2N3O4 and a molecular weight of 509.15 g/mol, it is offered as a high-purity material for research applications . This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary diagnostic use.

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N3O4/c1-3-28-18-15(20)8-12(9-16(18)21)7-13(10-22)19(25)23-17-5-4-14(24(26)27)6-11(17)2/h4-9H,3H2,1-2H3,(H,23,25)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBUQSUTPKNXBW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide, a compound with the molecular formula C19H15Br2N3O4, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 509.154 g/mol
  • Purity : Typically 95%
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Activity

A study involving structurally similar compounds demonstrated significant anti-inflammatory effects. The compound was tested in vitro on macrophage cultures to assess cell viability and its ability to modulate cytokine production. Results indicated a reduction in nitrite production and pro-inflammatory cytokines (IL-1β and TNFα) at non-cytotoxic concentrations .

Table 1: In Vitro Anti-inflammatory Effects

Concentration (μM)Nitrite Production (%)IL-1β Production (%)TNFα Production (%)
25403025
50605045

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound significantly inhibits the synthesis of IL-1β and TNFα, key mediators in inflammatory responses.
  • Nitric Oxide Synthase Modulation : It reduces nitric oxide production by inhibiting inducible nitric oxide synthase (iNOS), which is often upregulated during inflammation.

Anticancer Potential

Preliminary studies suggest that the compound may also possess anticancer properties. Similar derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Anticancer Activity
A comparative study on related compounds revealed that derivatives with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a family of cyano enamide derivatives. Key structural analogs include:

Compound Name & CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₄Br₂N₃O₄ 540.15 g/mol 3,5-dibromo-4-ethoxyphenyl; 2-methyl-4-nitrophenyl
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (5910-80-5) C₂₃H₁₉N₃O₅ 417.41 g/mol Furyl-linked 2-methyl-4-nitrophenyl; 3-ethoxyphenyl
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide (5911-07-9) C₂₄H₂₂ClN₃O₂ 428.90 g/mol 4-chlorophenyl; pyrrole with 4-methoxy and methyl groups

Key Observations :

Substituent Effects: The target compound’s 3,5-dibromo substitution distinguishes it from analogs lacking halogens (e.g., 5910-80-5). The 4-ethoxy group in the target compound provides greater steric hindrance than the 3-ethoxy or 4-methoxy groups in analogs, influencing solubility and crystallinity.

Electronic Properties: The nitro group in the 4-position (target compound) is a stronger electron-withdrawing group than the furan-linked nitro group in 5910-80-5, altering charge distribution and reactivity. The cyano group in all compounds contributes to planarity and conjugation, which may affect UV-Vis absorption profiles .

Spectroscopic and Physical Properties

Spectroscopic data for such compounds are typically elucidated via NMR, UV-Vis, and IR spectroscopy :

Property Target Compound (Predicted) 5910-80-5 5911-07-9
¹H-NMR - Aromatic protons: Split signals (3,5-dibromo substitution) <br /> - Ethoxy CH₂: δ ~4.1 ppm (quartet) <br /> - Nitro group: Deshielding adjacent protons - Furan protons: δ ~6.5–7.5 ppm <br /> - Ethoxy CH₂: δ ~3.9–4.2 ppm - Pyrrole CH₃: δ ~2.1–2.3 ppm <br /> - Chlorophenyl protons: δ ~7.3 ppm
¹³C-NMR - Cyano carbon: δ ~115–120 ppm <br /> - Brominated carbons: δ ~125–135 ppm <br /> - Nitro carbon: δ ~150 ppm - Furan carbons: δ ~105–155 ppm <br /> - Nitro carbon: δ ~148 ppm - Pyrrole carbons: δ ~110–130 ppm <br /> - Methoxy carbon: δ ~55 ppm
UV-Vis (λ_max) ~300–350 nm (conjugated enamide + nitro) ~280–320 nm (furan conjugation) ~290–330 nm (pyrrole system)
Melting Point High (>200°C, due to halogenation) Moderate (~160–180°C) Moderate (~150–170°C)

Notes:

  • Bromine’s inductive effect in the target compound downfield-shifts adjacent aromatic protons and carbons .
  • The furan and pyrrole systems in analogs introduce distinct π-π stacking capabilities compared to the halogenated phenyl rings of the target compound.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using programs like SHELXL and ORTEP-III are critical for resolving such structures. Key differences include:

  • Hydrogen Bonding: The nitro and cyano groups in the target compound likely form stronger hydrogen bonds (e.g., N–H⋯O or C–H⋯N) than furan or pyrrole systems, affecting crystal packing .
  • Crystal Symmetry: Bulky substituents (e.g., ethoxy, bromine) may reduce symmetry compared to less-hindered analogs, leading to triclinic or monoclinic systems.

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